molecular formula C12H13N3O2 B11813815 Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11813815
M. Wt: 231.25 g/mol
InChI Key: JPOMAQCZEYZCJI-UHFFFAOYSA-N
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Description

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a p-tolyl group (a benzene ring substituted with a methyl group), and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with p-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    p-Toluic acid derivative.

    Reduction: Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity. The p-tolyl group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives:

    Ethyl 3-(phenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 3-(m-tolyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a methyl group in the meta position.

    Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a methyl group in the ortho position.

The uniqueness of this compound lies in the specific positioning of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14,15)

InChI Key

JPOMAQCZEYZCJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C

Origin of Product

United States

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